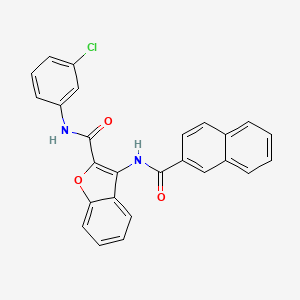

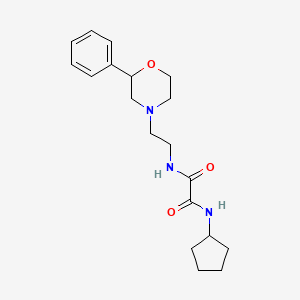

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide, also known as Boc-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

PARP Inhibition for Cancer Treatment

Compounds similar to 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide have shown potential in cancer treatment through the inhibition of Poly (ADP-ribose) polymerase (PARP). For instance, the compound ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) has been developed for this purpose and has shown promising results in phase I clinical trials. It exhibits high potency against PARP-1 and PARP-2 enzymes and has demonstrated efficacy in combination with other cancer drugs in various cancer models (Penning et al., 2009).

Antifungal Activity

A series of 1,3-benzoxazole-4-carbonitriles, which are structurally related to the query compound, has been synthesized and evaluated for antifungal activity. Specifically, a compound from this series demonstrated potent in vitro activity against Candida species and showed effective in vivo efficacy in mice infection models. This highlights the potential of such compounds in developing new antifungal agents (Kuroyanagi et al., 2011).

Development of CCR5 Antagonists

Research has also been conducted on the practical synthesis of orally active CCR5 antagonists, which are crucial for HIV treatment. Though not directly 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide, related compounds have been developed through a series of chemical processes. This work contributes to the understanding of synthesizing complex molecules that have significant therapeutic applications (Ikemoto et al., 2005).

Neuroleptic Activity

Research into benzamides, which are structurally similar to the query compound, has revealed potential neuroleptic activity. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates their potential use as antipsychotic agents, providing insights into the development of new treatments for psychosis (Iwanami et al., 1981).

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-19(10-5-9-17)15(21)13-7-4-11-20(13)16-18-12-6-2-3-8-14(12)22-16/h2-3,6,8,13H,4-5,7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTKQDXUCXPTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C1CCCN1C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)

![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)